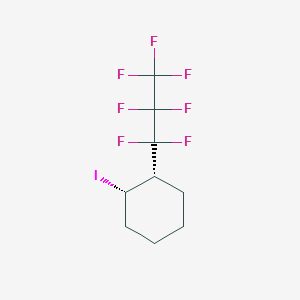
Hydroxycopper(1+);sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycopper(1+);sulfate, also known as basic copper sulfate, is a chemical compound with the formula Cu(OH)SO₄. It is a blue-green crystalline solid that is commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a fungicide and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxycopper(1+);sulfate can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is filtered and dried to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting copper(II) sulfate with a base such as sodium hydroxide or calcium hydroxide. The reaction is conducted in large reactors, and the product is then purified and crystallized. The industrial production process is designed to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxycopper(1+);sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) sulfate and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or chloride ions can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) sulfate and water.
Reduction: Metallic copper and water.
Substitution: Various copper complexes depending on the ligands used.
Scientific Research Applications
Hydroxycopper(1+);sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in studies related to copper metabolism and its role in biological systems.
Industry: It is used in the production of pigments, as a fungicide in agriculture, and in electroplating processes.
Mechanism of Action
The mechanism of action of hydroxycopper(1+);sulfate involves its ability to interact with various biological molecules. In biological systems, it can bind to proteins and enzymes, disrupting their function. This is particularly useful in its role as a fungicide, where it inhibits the growth of fungal cells by interfering with their metabolic processes.
Comparison with Similar Compounds
Hydroxycopper(1+);sulfate can be compared to other copper compounds such as copper(II) sulfate and copper(I) oxide. While all these compounds contain copper, they differ in their oxidation states and chemical properties. This compound is unique in its combination of hydroxide and sulfate groups, which gives it distinct reactivity and applications.
List of Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(I) oxide (Cu₂O): Used in antifouling paints and as a pigment.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Properties
Molecular Formula |
Cu2H4O6S |
|---|---|
Molecular Weight |
259.19 g/mol |
IUPAC Name |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
InChI Key |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)







![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)
